molecular formula C25H25FN2O3 B3914940 2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B3914940
M. Wt: 420.5 g/mol
InChI Key: ASPRGNKZSPLTSC-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with an appropriate alkylating agent to form 4-fluorophenoxyalkane.

    Coupling with Methoxyphenyl Derivative: The intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the desired intermediate.

    Cyclization: The intermediate undergoes cyclization to form the quinazolinone core structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with receptors on cell surfaces to modulate signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2-{3-[(4-Fluorophenoxy)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide

Uniqueness

2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific structural features, such as the presence of the fluorophenoxy and methoxyphenyl moieties, which contribute to its distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]-3-propyl-1,2-dihydroquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O3/c1-3-14-28-24(27-22-7-5-4-6-21(22)25(28)29)17-8-13-23(30-2)18(15-17)16-31-20-11-9-19(26)10-12-20/h4-13,15,24,27H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPRGNKZSPLTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)COC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 4
2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 5
2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 6
2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one

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